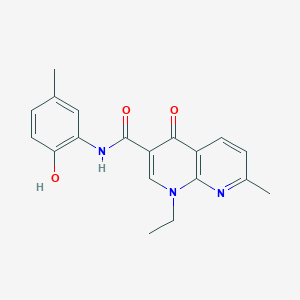

1-ethyl-N-(2-hydroxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

This compound belongs to the 1,8-naphthyridine carboxamide family, characterized by a bicyclic aromatic core with substituents that modulate its physicochemical and biological properties. The molecule features an ethyl group at position 1, a methyl group at position 7, a 4-oxo-1,4-dihydro moiety, and a carboxamide linked to a 2-hydroxy-5-methylphenyl group. These structural elements influence its solubility, bioavailability, and target interactions, particularly in anti-inflammatory and antimicrobial contexts .

Properties

IUPAC Name |

1-ethyl-N-(2-hydroxy-5-methylphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-4-22-10-14(17(24)13-7-6-12(3)20-18(13)22)19(25)21-15-9-11(2)5-8-16(15)23/h5-10,23H,4H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAVMVQFNXVZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=C(C=CC(=C3)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-N-(2-hydroxy-5-methylphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the class of 1,8-naphthyridine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Overview of Biological Activities

The 1,8-naphthyridine scaffold has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The activities include:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Potential applications in treating viral infections.

- Anticancer : Demonstrates cytotoxic effects against cancer cell lines.

- Anti-inflammatory : Exhibits properties that may reduce inflammation.

- Analgesic : Provides pain relief in various models.

The biological activities of 1,8-naphthyridine derivatives are attributed to their ability to interact with multiple biological targets. These include:

- Receptor Modulation : Some derivatives act as allosteric modulators for nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter responses .

- Enzyme Inhibition : Inhibition of specific enzymes involved in disease pathways contributes to their therapeutic potential .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various 1,8-naphthyridine derivatives, reporting minimum inhibitory concentrations (MIC) against several pathogens. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 32 |

| B | S. aureus | 16 |

| C | P. aeruginosa | 64 |

This data indicates that certain derivatives possess significant antibacterial properties, making them potential candidates for further development as antimicrobial agents .

Anticancer Activity

Research has shown that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |

The anticancer activity is primarily mediated through apoptosis induction and disruption of cell cycle progression .

Anti-inflammatory and Analgesic Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation and pain in animal models. The findings are summarized below:

| Model | Dose (mg/kg) | Effect on Inflammation (%) |

|---|---|---|

| Carrageenan-induced | 50 | 70 |

| Formalin-induced | 25 | 65 |

These results suggest that the compound could be developed into a therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The 1,8-naphthyridine core is common among analogs, but substituents at positions 1, 3, 7, and the carboxamide side chain differentiate their activities:

Physicochemical Properties

ClogP Values :

Thermal Stability :

- Analogs with bulky substituents (e.g., 5g: m.p. 197–200°C) exhibit higher melting points than the target compound, suggesting stronger intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.